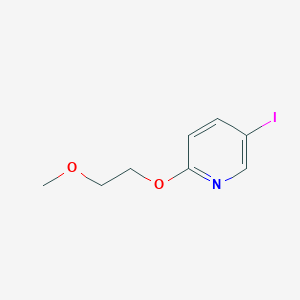![molecular formula C14H15NO3S B8213981 3-Methoxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8213981.png)
3-Methoxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 3-position, a methylsulfonyl group at the 4’-position, and an amine group at the 4-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Introduction of Functional Groups: The methoxy group can be introduced through a methylation reaction using methanol and a suitable base. The methylsulfonyl group can be introduced through sulfonation using methylsulfonyl chloride and a base. The amine group can be introduced through a nucleophilic substitution reaction using an amine source.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.
Major Products
Oxidation: Formation of 3-Hydroxy-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine.
Reduction: Formation of 3-Methoxy-4’-(methylthio)-[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxy-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methoxy and methylsulfonyl groups can modulate the compound’s lipophilicity and electronic properties. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-[1,1’-biphenyl]-4-amine: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
3-Methoxy-[1,1’-biphenyl]-4-amine: Lacks the methylsulfonyl group, affecting its biological activity and applications.
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine:
Uniqueness
3-Methoxy-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine is unique due to the presence of both the methoxy and methylsulfonyl groups, which confer distinct electronic and steric effects
Propriétés
IUPAC Name |
2-methoxy-4-(4-methylsulfonylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-18-14-9-11(5-8-13(14)15)10-3-6-12(7-4-10)19(2,16)17/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRNCYREQVIPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4'-(Benzyloxy)-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213985.png)
![4'-(Benzyloxy)-3-ethoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213991.png)
![4'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213996.png)

